Plantaricin 163 is classified as a Class II bacteriocin, which are typically small, heat-stable peptides that exhibit antimicrobial activity. These bacteriocins are produced by lactic acid bacteria and can be either plasmid-encoded or chromosomally encoded. The specific strain Lactobacillus plantarum 163 is notable for its ability to produce this particular bacteriocin, which has been characterized through various biochemical and molecular techniques .
The synthesis of Plantaricin 163 involves several key steps:
Plantaricin 163 has a molecular weight of approximately 3553.2 Da, as determined by MALDI-TOF-MS. Its complete amino acid sequence is VFHAYSARGNYYGNCPANWPSCRNNYKSAGGK, which does not show significant similarity to other known bacteriocins, indicating that it may represent a unique class of antimicrobial peptides .
The structure of Plantaricin 163 suggests it possesses features typical of Class II bacteriocins, including a compact structure that allows for stability under various environmental conditions.
Plantaricin 163 exhibits antimicrobial activity through mechanisms that typically involve disrupting bacterial cell membranes. This action can lead to cell lysis and death in susceptible bacteria. The bacteriocin is sensitive to proteolytic enzymes, which indicates that its peptide bonds can be cleaved, potentially inactivating its antimicrobial properties .
The stability of Plantaricin 163 at elevated temperatures (121 °C for 20 minutes) and its activity at acidic pH levels (pH 3-5) enhance its potential as a food preservative, particularly in acidic food products .
The mechanism through which Plantaricin 163 exerts its antimicrobial effects primarily involves:
This dual mechanism contributes to its broad-spectrum activity against various microorganisms, including both Gram-positive and Gram-negative species .
Plantaricin 163 possesses several notable physical and chemical properties:
These properties suggest that Plantaricin 163 could be effectively utilized in food products that undergo thermal processing or are naturally acidic .
Plantaricin 163 holds significant promise in various scientific applications:
The genetic architecture of Lactobacillus plantarum 163 governs plantaricin EF (PlnEF) biosynthesis, secretion, and immunity. Whole-genome sequencing reveals a circular chromosome (3,131,367 bp) and four plasmids (56,674 bp, 49,140 bp, 43,628 bp, and 36,387 bp), with bacteriocin-related genes distributed across these elements [3]. The core pln locus includes the plnEF operon, encoding the structural peptides PlnE (10.55 mg/L) and PlnF (22.94 mg/L), and the plnABCD operon, which houses the quorum-sensing regulatory system [1] [8]. Notably, the TetR-type transcriptional regulator Lp_2642 (located at position 2,642,000–2,642,800 bp on the chromosome) binds to three sites within the plnA promoter region, enhancing its transcription. Mutational studies confirm that residues Asn-100, Asn-64, and Thr-69 in Lp_2642 are critical for DNA binding and increase plantaricin EF yield by 1.29-fold when overexpressed [3]. Additional genes (lamK, lamR, hpk6, rrp6) modulate pln expression through cross-talk with sugar metabolism pathways, with hpk6 and rrp6 activating plnG1, while lamK and lamR stimulate plnA, plnB, and plnD [1].
Table 1: Key Genetic Elements in Plantaricin 163 Biosynthesis
Gene/Operon | Function | Effect on Plantaricin EF |
---|---|---|
plnEF | Structural peptides | Direct antimicrobial activity |
plnABCD | Quorum-sensing regulation | Activates plnEF transcription |
Lp_2642 | TetR-type transcriptional activator | Binds plnA promoter; ↑ yield 29% |
hpk6/rrp6 | Two-component system | Upregulates plnG1 expression |
lamK/lamR | Sugar metabolism regulators | Enhances plnA, plnB, plnD |
Plantaricin EF production in L. plantarum 163 is autonomously regulated via the PlnA autoinducing peptide. Secreted PlnA is detected by the membrane-bound histidine kinase PlnB at threshold concentrations, triggering phosphorylation of the response regulators PlnC and PlnD. This cascade activates the plnEF promoter, amplifying bacteriocin synthesis. Co-culture experiments confirm that PlnA-inducing activity increases 8-fold during synergistic growth with Bacillus subtilis BS-15, correlating with a 32-fold surge in plantaricin production [10]. Transcriptomics data show 3.5–5.2-fold upregulation of plnABCD and plnEF in induced cultures, confirming PlnA’s role as the master intraspecies signal [9] [10].
Table 2: Quorum-Sensing Systems Regulating Plantaricin EF
System | Signal Molecule | Key Genes | Function | Induction Effect |
---|---|---|---|---|
Intraspecies | PlnA (peptide) | plnABCD | Phosphorelay activation of plnEF | 8-fold ↑ PlnA activity |
Interspecies | AI-2 (furanosyl) | pfs, luxS | Metabolic coordination with co-cultures | 1.14–1.8-fold ↑ AI-2 activity |
Co-culturing L. plantarum 163 with Bacillus subtilis BS-15 optimizes plantaricin EF yields via metabolic and signaling synergies. At a 1:1 inoculum ratio (10⁶ CFU/mL each), bacteriocin output peaks at 2,048 AU/mL after 20 hours—a 32-fold increase over monocultures [10]. This enhancement arises from:
Table 3: Plantaricin EF Yield Under Co-Culture Conditions
Culture Mode | Max. Plantaricin EF (AU/mL) | Induction Factor | Key Inducers |
---|---|---|---|
Monoculture | 64 | Baseline | Endogenous PlnA |
Co-culture (Bacillus subtilis BS-15) | 2,048 | 32-fold | Maltose, PlnA, AI-2 |
Fed-batch (Maltose) | 22.94 mg/L (PlnF) | 3.99-fold | Maltose |
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